Ethyl 3,4-dicaffeoylquinate
Overview
Description
Ethyl 3,4-dicaffeoylquinate is a phenolic acid isolated from the plant Gynura divaricata, a traditional Chinese herb known for its medicinal properties. This compound is recognized for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anti-diabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4-dicaffeoylquinate typically involves the esterification of 3,4-dicaffeoylquinic acid with ethanol. The reaction is catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to optimize production efficiency and product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted phenolic esters.
Scientific Research Applications
Ethyl 3,4-dicaffeoylquinate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying phenolic acid reactions and mechanisms.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and animal models.
Medicine: Explored for potential therapeutic applications in treating diabetes, inflammation, and oxidative stress-related diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Ethyl 3,4-dicaffeoylquinate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anti-diabetic Action: The compound modulates glucose metabolism and enhances insulin sensitivity.
Comparison with Similar Compounds
Ethyl 3,4-dicaffeoylquinate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Chlorogenic Acid: Another caffeoylquinic acid derivative with similar antioxidant and anti-inflammatory properties.
Caffeic Acid: A simpler phenolic acid with antioxidant activity but lacking the esterified quinic acid moiety.
Rosmarinic Acid: A related compound with potent antioxidant and anti-inflammatory effects but differing in its molecular structure
This compound stands out due to its dual caffeoyl groups and esterified quinic acid, which contribute to its enhanced biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O12/c1-2-37-26(35)27(36)13-21(32)25(39-24(34)10-6-16-4-8-18(29)20(31)12-16)22(14-27)38-23(33)9-5-15-3-7-17(28)19(30)11-15/h3-12,21-22,25,28-32,36H,2,13-14H2,1H3/b9-5+,10-6+/t21-,22-,25-,27+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAMPVVUXFUXES-FYOODVSHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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